3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
Overview
Description
3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 2-[(4-methylphenyl)amino]-2-oxoethyl group
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . This compound interacts directly with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .
Mode of Action
This compound induces β-catenin ubiquitination and proteasomal degradation . This process involves the tagging of β-catenin with ubiquitin molecules, marking it for destruction by the proteasome, a complex that degrades unneeded or damaged proteins in the cell .
Biochemical Pathways
The degradation of β-catenin by this compound affects the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting β-catenin, the compound disrupts the Wnt signaling pathway, leading to a decrease in Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
The compound is known to be cell-permeable , suggesting that it can cross cell membranes and reach its intracellular target, β-catenin
Result of Action
The result of this compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound can potentially slow down or stop the growth of certain types of cancer cells that rely on the Wnt signaling pathway for proliferation.
Biochemical Analysis
Biochemical Properties
Based on its structure, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s molecular structure, particularly its amide group and aromatic rings .
Molecular Mechanism
It could potentially interact with biomolecules through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a microflow system to optimize reaction conditions and yield. The selective acylation process is relatively complex due to the presence of two amine groups in different chemical environments .
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control over reaction conditions, leading to high yields and purity. The use of benzoic anhydride as the acylating agent and the optimization of reaction parameters such as temperature and solvent choice are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the benzamide core.
Scientific Research Applications
3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A structurally similar compound with different functional groups.
1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea: Another compound with a similar core structure but different substituents.
Uniqueness
3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is unique due to its specific substitution pattern and the presence of both methyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-methyl-N-[2-(4-methylanilino)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-8-15(9-7-12)19-16(20)11-18-17(21)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIOUOCBRFJHCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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